8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid

Catalog No.
S13923457
CAS No.
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-c...

Product Name

8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid

IUPAC Name

8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)

InChI Key

CUTZNERBKDMLAP-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C2)C(=NN3)C(=O)O

8,9-Diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid is a bicyclic compound characterized by its unique tricyclic structure containing nitrogen atoms. Its molecular formula is C8H8N2O2C_8H_8N_2O_2, and it has a CAS number of 1268882-43-4. This compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activities. The structure includes two nitrogen atoms in the ring system, which are pivotal in determining its chemical properties and interactions.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic substitution: The nitrogen atoms can participate in nucleophilic attacks due to their electron-rich nature.

These reactions make 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid a versatile intermediate in organic synthesis.

The synthesis of 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid typically involves multi-step organic reactions, which may include:

  • Cyclization reactions: Formation of the tricyclic structure through cyclization of appropriate precursors.
  • Functional group modifications: Introduction of the carboxylic acid group via oxidation or other functionalization techniques.
  • Purification methods: Techniques such as recrystallization or chromatography to isolate the desired product.

Specific synthetic pathways may vary based on the starting materials and desired yield.

The unique structural properties of 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid lend it potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development, particularly in creating compounds with antimicrobial or anticancer properties.
  • Chemical research: Used as a reagent or intermediate in organic synthesis and material science.
  • Biological studies: Investigated for its potential effects on biological systems.

Interaction studies involving 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid focus on its behavior in biological systems and its interaction with other biomolecules:

  • Protein binding studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme inhibition assays: Evaluating whether it acts as an inhibitor for specific enzymes could reveal its therapeutic potential.

Such studies are crucial for assessing the safety and efficacy of this compound in biomedical applications.

Several compounds share structural similarities with 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid, including:

Compound NameCAS NumberKey Features
(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylic acid1268883-00-6Contains an oxidopyrazin group; potential for enhanced biological activity
(2R,4R)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-diene-7-carboxylic acid1268882-43-4Enantiomeric form; different stereochemistry may influence activity
9-(4-hydroxyphenyl)-8,9-diazatricyclo[4.3.0.0²⁴]nona-1(6),7-dieneN/AHydroxyphenyl substitution; may exhibit different pharmacological properties

Uniqueness

The uniqueness of 8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid lies in its specific nitrogen-containing bicyclic structure combined with a carboxylic acid moiety, which may confer distinct reactivity and biological properties compared to other similar compounds.

The compound was first documented in PubChem under CID 11607970, with initial registration on October 26, 2006. Its stereoisomer, rel-(2R,4R)-8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene-7-carboxylic acid (CID 69065933), followed in 2012, reflecting incremental advances in stereochemical characterization. These entries correlate with broader efforts in the mid-2000s to develop strained heterocyclic systems for drug discovery, particularly targeting central nervous system disorders and infectious diseases.

Key milestones include:

  • 2006: Structural registration of the parent compound, highlighting its tricyclic core.
  • 2012: Elucidation of stereospecific variants, enabling studies on chirality-dependent bioactivity.
  • 2020s: Expanded interest in its derivatization for kinase inhibition and antibiotic development, as inferred from synonym listings like MK 1903 and CHEMBL2059221.

Table 1: Core Molecular Properties

PropertyValue
Molecular formulaC₈H₈N₂O₂
Molecular weight164.16 g/mol
IUPAC name8,9-diazatricyclo[4.3.0.0²,⁴]nona-1(6),7-diene-7-carboxylic acid
SMILESC1C2C1C3=C(C2)C(=NN3)C(=O)O
InChIKeyCUTZNERBKDMLAP-UHFFFAOYSA-N

Significance in Heterocyclic Chemistry

The compound’s significance stems from three structural features:

  • Fused Cyclopropane Ring: Introduces angular strain, favoring selective reactivity at the carboxylic acid and diaza sites.
  • Diaza Functionality: The 8,9-diaza arrangement enables hydrogen bonding and metal coordination, critical for biological interactions.
  • Conformational Rigidity: The tricyclic system restricts rotational freedom, making it a privileged scaffold for probing three-dimensional chemical space.

These attributes align with trends in fragment-based drug design, where rigid cores serve as templates for optimizing pharmacokinetic properties. For example, the Beilstein Journal of Organic Chemistry highlights analogous tricyclic systems as intermediates for synthesizing polyfunctional heterocycles via nucleophilic aromatic substitution.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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